molecular formula C23H25FN2O5S B10999978 (4-Fluorophenyl)(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

(4-Fluorophenyl)(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B10999978
M. Wt: 460.5 g/mol
InChI Key: OASHKGMTWXTSRT-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that combines a fluorophenyl group, a hydroxybenzofuran moiety, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for the development of new drugs.

Medicine

In medicine, (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE
  • (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE

Uniqueness

The uniqueness of (4-FLUOROPHENYL)(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C23H25FN2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

(4-fluorophenyl)-[5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C23H25FN2O5S/c1-15(2)32(29,30)26-11-9-25(10-12-26)13-18-20(27)7-8-21-22(18)19(14-31-21)23(28)16-3-5-17(24)6-4-16/h3-8,14-15,27H,9-13H2,1-2H3

InChI Key

OASHKGMTWXTSRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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